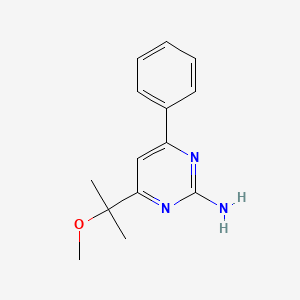![molecular formula C13H17FN2O3S B5774502 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine, also known as FPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPSP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine is not fully understood. However, it is believed that 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine exerts its biological effects by interacting with various molecular targets such as ion channels, enzymes, and receptors. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biochemical and physiological effects. In animal studies, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been shown to reduce pain and inflammation. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has also been found to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its versatility. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has low toxicity, which makes it a safer alternative to other compounds that have been studied for their therapeutic potential. However, one of the limitations of using 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine in lab experiments is its low solubility, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine. One of the most promising directions is the development of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine-based drugs for the treatment of cancer. Additionally, 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine could be studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine and to optimize its synthesis method.
Méthodes De Synthèse
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzene with piperazine followed by the reaction with propionyl chloride and finally sulfonic acid. The yield of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine is in the treatment of cancer. Studies have shown that 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-13(17)15-7-9-16(10-8-15)20(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXMLIDLWJCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)


![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)
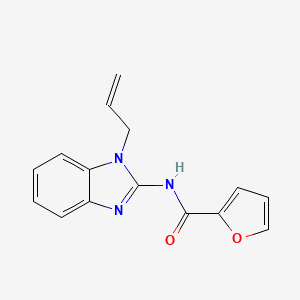
![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)
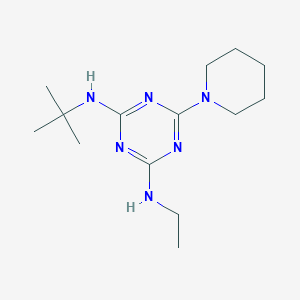
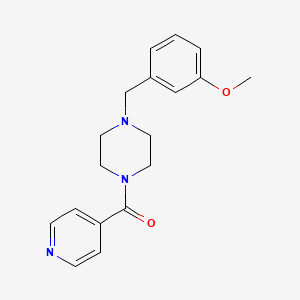
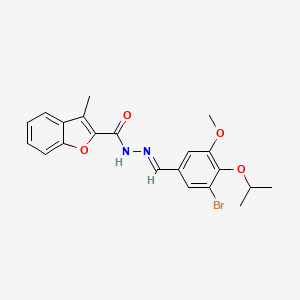

![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)

